molecular formula C11H12N2O5 B4299138 Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate

Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate

Cat. No.: B4299138
M. Wt: 252.22 g/mol
InChI Key: BCACUFSEGLKOPA-UHFFFAOYSA-N
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Description

Methyl 1-(4-oxo-6,8-dioxabicyclo[321]oct-2-yl)-1H-pyrazole-3-carboxylate is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, 6,8-dioxabicyclo[3.2.1]octane, from aldehydes and methyl vinyl ketone

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate involves its interaction with molecular targets through its functional groups. The bicyclic structure allows for specific binding interactions, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of a bicyclic core and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-16-10(15)6-2-3-13(12-6)7-4-8(14)11-17-5-9(7)18-11/h2-3,7,9,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCACUFSEGLKOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CC(=O)C3OCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate
Reactant of Route 2
Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate
Reactant of Route 3
Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate
Reactant of Route 4
Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate

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